
N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues has been reported .Molecular Structure Analysis
The molecular structure of pyrazole derivatives comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The molecular formula of “Ethyl 3-propyl-1H-pyrazole-5-carboxylate” is C9H14N2O2 .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including radical addition followed by intramolecular cyclization .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Nematocidal and Fungicidal Activities : Pyrazole carboxamide derivatives are significant in the development of agrochemicals, showing notable nematocidal activity against Meloidogyne incognita, although with weak fungicidal properties (Zhao et al., 2017).
Anti-TMV Activity : Some N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides exhibit promising inactivation effects against tobacco mosaic virus (TMV), suggesting potential applications in plant virus protection (Zhang et al., 2012).
Cytotoxic Activities : Derivatives of 1H-pyrazole carboxamides have been studied for their cytotoxic effects against various cancer cell lines, indicating their potential use in anticancer therapies (Deady et al., 2003).
Chemical Synthesis and Modification
Efficient Synthesis Methods : Research into the synthesis of pyrazole derivatives, including pyrazolo[3,4-d]pyrimidin-4-ones, highlights the development of efficient and novel synthetic routes that could be applied in the creation of new compounds for various applications (Tavakoli-Hoseini et al., 2011).
Corrosion Inhibition : Pyranpyrazole derivatives have been identified as effective corrosion inhibitors for mild steel, suggesting industrial applications in metal protection and maintenance (Dohare et al., 2017).
Ethylene Biosynthesis Inhibition
- Regulation of Plant Metabolism : Pyrazinamide and its derivatives, closely related to the pyrazole structure, have been found to inhibit ethylene biosynthesis in plants, potentially reducing postharvest loss by delaying fruit ripening and flower senescence (Sun et al., 2017).
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is currently unknown. Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit tyrosine-protein kinase BTK , which plays a crucial role in B-cell development.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.
Safety and Hazards
Zukünftige Richtungen
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The future directions in this field involve advancing the methodologies and applications of pyrazole derivatives .
Eigenschaften
IUPAC Name |
N-ethyl-5-methyl-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-4-6-13-9(7-8(3)12-13)10(14)11-5-2/h7H,4-6H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHTVLXFJIWWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)
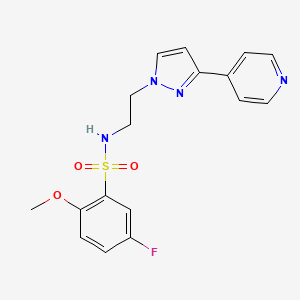
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)
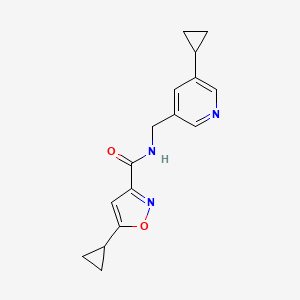
![N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959385.png)
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2959386.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959387.png)
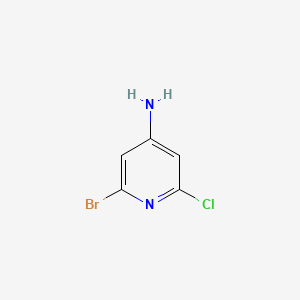
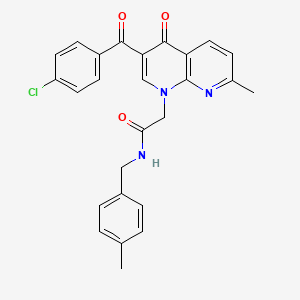
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)
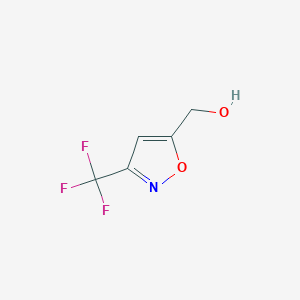
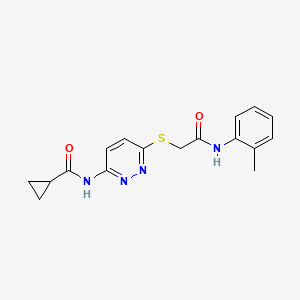
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)